molecular formula C23H28N4OS B2955530 2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226447-95-5

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2955530
CAS No.: 1226447-95-5
M. Wt: 408.56
InChI Key: SZTBOYGEOJZOKI-UHFFFAOYSA-N
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Description

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and is substituted with cyclohexylpiperazine and methylphenyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with cyclohexylpiperazine and 4-methylphenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thienopyrimidine core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its thienopyrimidine core, which imparts unique biological activities and chemical properties

Biological Activity

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may influence its interaction with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound’s chemical structure is characterized by the following components:

  • Thienopyrimidine core : Known for various biological activities.
  • Cyclohexylpiperazine group : Enhances receptor binding affinity.
  • Methylphenyl substituent : Potentially modulates lipophilicity and biological interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H28N4OS
Molecular Weight420.55 g/mol
CAS Number1226447-95-5

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. In a study evaluating various thieno[2,3-d]pyrimidine compounds, several demonstrated potent growth inhibition against a panel of human tumor cell lines (NCI 60) . Specifically, compounds derived from this scaffold were shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in cancer metabolism. The compound exhibited an IC50 value of 0.20 μM, suggesting its potential as a more effective alternative to established treatments like methotrexate .

Sigma Receptor Affinity

Another area of interest is the compound's interaction with sigma receptors. A related study highlighted that compounds containing cyclohexylpiperazine showed promising affinities for sigma-2 receptors, with Ki values around 1 nM . This suggests that the incorporation of the cyclohexylpiperazine moiety may enhance the biological efficacy of the thienopyrimidine scaffold in targeting specific receptor sites.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Particularly DHFR inhibition leading to disrupted nucleotide synthesis and subsequent cancer cell death.
  • Receptor Modulation : Binding to sigma receptors may influence neuroprotective pathways or alter cell signaling related to apoptosis.

Study on Antitumor Activity

A comprehensive study assessed the antitumor activity of various thieno[2,3-d]pyrimidine derivatives against multiple cancer cell lines. Compounds demonstrated varying degrees of growth inhibition, with some showing enhanced activity compared to standard chemotherapeutics . The mechanism was attributed to their ability to induce apoptosis through caspase activation and cell-cycle arrest.

Sigma Receptor Interaction Analysis

In another investigation into sigma receptor interactions, derivatives featuring the cyclohexylpiperazine group were synthesized and evaluated for their affinity towards sigma receptors. The results indicated a strong selectivity for sigma-2 over sigma-1 receptors, which could be exploited in developing targeted therapies for neurological disorders .

Properties

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4OS/c1-16-7-9-17(10-8-16)19-15-29-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h7-10,15,18H,2-6,11-14H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBOYGEOJZOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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